molecular formula C9H11ClN2O2S B2814811 Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate CAS No. 1183743-41-0

Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate

Cat. No.: B2814811
CAS No.: 1183743-41-0
M. Wt: 246.71
InChI Key: TUXAXTXDCQTMKA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-2-aminothiazole and pyrrolidine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the thiazole ring.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid derivative of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.

Mechanism of Action

The exact mechanism of action of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyrrolidine rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    Methyl 4-chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is unique due to the specific combination of the thiazole ring with a pyrrolidine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXAXTXDCQTMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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